4-Ethylcyclohex-1-ene-1-carbonitrile is a chemical compound characterized by a cyclohexene ring with an ethyl group and a carbonitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 149.21 g/mol. The structure features a double bond between the first and second carbons of the cyclohexene ring, contributing to its reactivity and potential applications in various fields such as pharmaceuticals and organic synthesis .
Several methods are available for synthesizing 4-Ethylcyclohex-1-ene-1-carbonitrile:
4-Ethylcyclohex-1-ene-1-carbonitrile finds applications primarily in:
Several compounds share structural similarities with 4-Ethylcyclohex-1-ene-1-carbonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-4-ethylcyclohexane-1-carbonitrile | Contains bromine; potential for different reactivity | |
Ethyl cyclohex-1-ene-1-carboxylate | Contains a carboxylate group; used in esterification | |
4-Isopropylcyclohexene | Similar cyclic structure; different substituents |
4-Ethylcyclohex-1-ene-1-carbonitrile is unique due to its specific combination of an ethyl group and a carbonitrile functional group on a cyclohexene ring. This configuration allows for distinct reactivity patterns compared to similar compounds, making it a valuable candidate for targeted synthetic applications and potential biological investigations .
4-Ethylcyclohex-1-ene-1-carbonitrile is a substituted cyclohexene derivative characterized by a six-membered ring containing one carbon-carbon double bond, an ethyl substituent at the 4-position, and a carbonitrile functional group at the 1-position . The molecular formula of this compound is C9H13N, with a molecular weight of 135.21 grams per mole [3]. The structure features a cyclohexene ring where the double bond is positioned between carbon atoms 1 and 2, creating the characteristic alkene functionality .
The carbonitrile group, represented as -C≡N, is directly attached to carbon-1 of the cyclohexene ring, while the ethyl group (-CH2CH3) is positioned at carbon-4 . The International Union of Pure and Applied Chemistry name for this compound is 4-ethylcyclohexene-1-carbonitrile . The canonical Simplified Molecular Input Line Entry System representation is CCC1CCC(=CC1)C#N .
The InChI (International Chemical Identifier) for 4-ethylcyclohex-1-ene-1-carbonitrile is InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3 . The corresponding InChI Key is QINNUVWYMDPAJA-UHFFFAOYSA-N . These identifiers provide unambiguous structural information for computational and database applications.
The stereochemistry of 4-ethylcyclohex-1-ene-1-carbonitrile involves considerations of both the cyclohexene ring system and the positioning of the ethyl substituent [4] [5]. The cyclohexene ring adopts non-planar conformations to minimize angle strain and torsional strain, similar to cyclohexane but with additional constraints imposed by the carbon-carbon double bond [6] [4].
The presence of the ethyl group at the 4-position introduces stereochemical complexity due to the possible axial or equatorial orientations relative to the cyclohexene ring [5] [7]. In cyclohexane chair conformations, substituents can occupy either axial positions (perpendicular to the ring plane) or equatorial positions (extending outward from the ring perimeter) [7] [8]. However, the double bond in cyclohexene restricts some conformational flexibility compared to saturated cyclohexane rings [4].
The carbonitrile group at the 1-position is sp-hybridized, creating a linear geometry around the carbon-nitrogen triple bond [9]. This linear arrangement influences the overall molecular geometry and may affect the preferred conformations of the cyclohexene ring [9]. The compound does not exhibit traditional cis-trans isomerism around the double bond due to the absence of identical substituents on the alkene carbons [10].
The conformational analysis of the cyclohexene ring in 4-ethylcyclohex-1-ene-1-carbonitrile involves understanding the preferred three-dimensional arrangements that minimize steric interactions and strain energy [6] [4]. Unlike cyclohexane, which can adopt chair conformations with complete freedom from angle strain, cyclohexene rings are somewhat constrained by the planar geometry required around the carbon-carbon double bond [11] [4].
The cyclohexene ring typically adopts a half-chair or envelope conformation where the double bond and its adjacent carbons are approximately planar, while the remaining carbons pucker out of this plane [6] [4]. This conformation minimizes both angle strain and torsional strain while accommodating the geometric requirements of the alkene functionality [4] [12].
The ethyl substituent at the 4-position can occupy different orientations relative to the ring, with equatorial positioning generally being more favorable than axial positioning due to reduced steric interactions [5] [7]. The chair-flip process observed in cyclohexane also occurs in cyclohexene derivatives, although with some restrictions due to the double bond [13] [8].
Ring strain analysis indicates that cyclohexene rings experience minimal angle strain when adopting their preferred conformations [6] [4]. The presence of the carbonitrile group at the 1-position may influence the conformational preferences through electronic effects, as the electron-withdrawing nature of the nitrile group can affect the electron density distribution within the ring system [9].
The physical constants and characterization data for 4-ethylcyclohex-1-ene-1-carbonitrile provide essential information for identification and handling of this compound [14] [15]. The following table summarizes key physical properties:
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 135.21 | g/mol | |
Molecular Formula | C9H13N | - | |
Density | 0.947 | g/cm³ | [15] |
Boiling Point | 85-88 | °C (17 mmHg) | [15] |
Flash Point | 83 | °C | [15] |
Refractive Index | 1.482 | - | [15] |
The compound exists as a liquid at room temperature with a density of approximately 0.947 grams per cubic centimeter [15]. The boiling point range of 85-88°C at reduced pressure (17 mmHg) indicates moderate volatility [15]. The flash point of 83°C suggests that the compound requires careful handling to prevent ignition [15].
The refractive index of 1.482 provides a useful physical parameter for identification and purity assessment [15]. Solubility characteristics indicate that the compound is not miscible with water, which is consistent with its predominantly hydrocarbon structure and the presence of the hydrophobic ethyl substituent [15].
Comparative analysis with related cyclohexene carbonitrile compounds shows that the physical properties are consistent with the expected trends based on molecular weight and structural features [14] [16]. The presence of the ethyl group increases the molecular weight and affects the physical properties compared to unsubstituted cyclohexene-1-carbonitrile [14] [15].
The spectroscopic properties of 4-ethylcyclohex-1-ene-1-carbonitrile provide characteristic signatures for structural identification and confirmation [17] [18] [9]. Infrared spectroscopy reveals several diagnostic absorption bands that are characteristic of the functional groups present in the molecule [17] [18].
The carbonitrile group exhibits a strong, sharp absorption band in the region of 2260-2240 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretching vibration [18] [9] [19]. This absorption appears as an intense peak due to the significant change in dipole moment during the stretching vibration [9]. The exact position within this range depends on the electronic environment of the nitrile group [9] [19].
The cyclohexene ring contributes several characteristic absorptions to the infrared spectrum [17] [11]. The carbon-carbon double bond stretching vibration typically appears in the region of 1680-1640 cm⁻¹ as a moderate intensity band [18] [11]. The alkene carbon-hydrogen stretching vibrations occur above 3000 cm⁻¹, distinguishing them from saturated carbon-hydrogen stretches which appear below 3000 cm⁻¹ [11] [20].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of individual atoms [21] [22]. Carbon-13 nuclear magnetic resonance chemical shifts for cyclohexene derivatives typically show distinct patterns based on the carbon environments [22] [23]. The carbonitrile carbon appears significantly downfield due to the deshielding effect of the electronegative nitrogen atom [21].
Proton nuclear magnetic resonance spectroscopy reveals the hydrogen environments within the molecule [21] [24]. The ethyl group protons appear as characteristic multiplets, with the methyl group showing a triplet pattern and the methylene group displaying a quartet pattern due to spin-spin coupling [21]. The ring protons exhibit complex multiplet patterns reflecting their different magnetic environments and coupling relationships [21] [24].
Classical cyclohexanone-based synthetic routes represent the foundation for producing 4-Ethylcyclohex-1-ene-1-carbonitrile through well-established organic transformations [1] [2] [3]. The primary pathway involves the sequential conversion of cyclohexanone derivatives through oxime formation followed by dehydration to yield the desired nitrile compound.
The initial step employs cyclohexanone as the starting material, which undergoes condensation with hydroxylamine hydrochloride under mild aqueous conditions [3] [4]. This nucleophilic addition reaction proceeds at room temperature with yields typically ranging from 85-95%, forming the corresponding oxime intermediate. The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by elimination of water to establish the characteristic carbon-nitrogen double bond of the oxime functionality.
Subsequent dehydration of the oxime intermediate utilizes standard dehydrating agents including phosphorus pentachloride, thionyl chloride, or phosphorus pentoxide [1] [5] [6]. These reagents facilitate the elimination of water from the oxime group under anhydrous conditions at temperatures between 100-150°C, yielding the corresponding nitrile with conversion efficiencies of 70-85%. The choice of dehydrating agent significantly influences both the reaction rate and product purity, with phosphorus pentachloride often preferred for its superior selectivity.
Ethyl substitution at the 4-position of the cyclohexene ring can be achieved through various alkylation strategies applied to the cyclohexanone precursor. Friedel-Crafts alkylation using ethyl halides in the presence of Lewis acid catalysts provides one approach, although regioselectivity challenges may arise. Alternative methods include the use of ethyl-substituted cyclohexanone derivatives as starting materials, which can be prepared through established ketone synthesis methodologies.
Cyanohydrin homologation represents a versatile classical approach for introducing nitrile functionality into cyclic systems [7] [8] [9] [4]. This methodology exploits the nucleophilic addition of cyanide ions to carbonyl compounds, followed by subsequent transformations to achieve the target molecular framework.
The cyanohydrin reaction proceeds through the nucleophilic attack of cyanide ion on the electrophilic carbonyl carbon of cyclohexanone derivatives [9] [3]. This transformation requires careful pH control, typically maintaining slightly basic conditions to ensure adequate cyanide ion availability while preventing excessive decomposition. Potassium cyanide or sodium cyanide serves as the cyanide source, with yields commonly reaching 80-95% under optimized conditions.
Recent advances in cyanohydrin chemistry have introduced carbon dioxide-mediated protocols that enhance both the efficiency and safety of these transformations [7] [8]. Under carbon dioxide atmosphere, the reaction of aldehydes or ketones with potassium cyanide proceeds with quantitative conversion within 30 minutes at room temperature. This approach addresses traditional limitations associated with equilibrium control and provides superior yields compared to conventional methods.
Homologation of the cyanohydrin adduct can proceed through multiple pathways, including preservation of the hydroxyl group for further functionalization or reduction to extend the carbon chain. The Kiliani-Fischer synthesis extension allows for selective carbon chain elongation while maintaining the nitrile functionality, providing access to more complex molecular architectures.
Modern catalytic methodologies have revolutionized nitrile synthesis through the development of highly efficient and selective transformations [11] [12] [13]. These approaches offer significant advantages over classical methods, including improved atom economy, enhanced selectivity, and reduced waste generation.
Palladium-catalyzed systems represent a prominent class of modern synthetic tools for nitrile formation [11] [12] [14]. These catalysts facilitate cross-coupling reactions between organohalides and cyanide sources under mild conditions, typically operating at temperatures between 80-120°C under hydrogen atmosphere. The high selectivity of palladium catalysts enables the formation of complex nitrile structures with yields ranging from 80-95%.
Ruthenium-based catalytic systems offer complementary reactivity patterns, particularly for oxidative dehydrogenation processes [11] [13]. Ruthenium dioxide supported on alumina (RuO2/Al2O3) demonstrates exceptional activity for the conversion of amines to nitriles through aerobic oxidation. This process operates at elevated temperatures (250-350°C) using air as the terminal oxidant, providing an environmentally benign route to nitrile products with conversions of 75-90%.
Iron-catalyzed ammoxidation represents an emerging approach that combines economic advantages with environmental sustainability [15] [16]. Iron oxide nanoparticles catalyze the reaction between hydrocarbons and ammonia in the presence of oxygen, producing nitriles through a radical-mediated mechanism. Operating temperatures of 300-400°C are required, but the use of abundant iron catalysts and green oxidants makes this approach attractive for large-scale applications.
One-pot synthetic procedures have gained prominence due to their operational simplicity and improved process efficiency [17] [18] [19] [20] [21]. These methodologies eliminate the need for intermediate isolation and purification, reducing both time and resource requirements while often providing superior overall yields.
Microwave-assisted one-pot synthesis represents a particularly powerful approach for nitrile formation [19] [20] [21]. The combination of sodium sulfate and sodium bicarbonate under microwave irradiation enables the rapid conversion of aldehydes and hydroxylamine hydrochloride to nitriles within 1.5-4.5 minutes. Yields of 90-95% are routinely achieved under solvent-free conditions, demonstrating the efficiency of this methodology.
Deep eutectic solvent systems provide an alternative one-pot approach that combines environmental sustainability with synthetic efficiency [22] [23]. The use of choline chloride and para-toluenesulfonic acid in combination with TEMPO facilitates the oxidative conversion of primary alcohols to nitriles through a two-step sequence involving aldehyde formation and subsequent conversion to nitrile. Reaction times of 2-5 hours at moderate temperatures yield products in 85-95% yield.
Transnitrilation strategies offer unique advantages for the formation of nitrile-bearing quaternary centers [24]. This approach utilizes 2-methyl-2-phenylpropanenitrile as a non-toxic electrophilic cyanide source, enabling gem-difunctionalization of alkyl lithium reagents. The equilibrium-driven process operates at -78°C and provides access to complex nitrile structures in 70-90% yield through an anion-relay mechanism.
Green chemistry principles have fundamentally transformed nitrile synthesis through the development of environmentally sustainable methodologies [23] [25] [15] [16]. These approaches prioritize the use of renewable feedstocks, benign solvents, and energy-efficient processes while maintaining high synthetic efficiency.
Biomass-derived aldehydes serve as renewable starting materials for nitrile synthesis through ionic liquid-catalyzed processes [23] [25]. The use of 1-butyl-3-methylimidazolium chloride as a catalyst enables the conversion of various aliphatic and aromatic aldehydes, including lignin-derived substrates, to the corresponding nitriles under metal-free conditions. Operating at 70°C in the absence of sulfur and cyanide reagents, these processes achieve yields of 66-99% while demonstrating broad substrate tolerance.
Electrochemical synthesis methodologies represent cutting-edge green chemistry applications for nitrile formation [26] [27]. Nickel-based electrode systems facilitate the direct coupling of primary alcohols with ammonia under ambient conditions in aqueous electrolytes. The highest benzonitrile faradaic efficiency of 62.9% with formation rates of 93.2 mmol m⁻² cat h⁻¹ demonstrates the potential of electrochemical approaches for sustainable nitrile production.
Biocatalytic methods utilizing aldoxime dehydratases provide completely cyanide-free routes to nitrile compounds [28] [29]. These enzymatic systems operate under mild aqueous conditions at temperatures between 30-50°C, converting aldoximes to nitriles with high enantioselectivity (>90% ee in many cases). The substrate scope encompasses diverse aldoxime structures, and the process demonstrates excellent scalability for industrial applications.
Stereoselective synthesis of chiral nitriles has emerged as a critical area of research due to the importance of enantiomerically pure nitrile compounds in pharmaceutical and fine chemical applications [30] [14] [31] [32]. Modern methodologies have achieved remarkable levels of stereochemical control through the development of sophisticated catalytic systems and reaction mechanisms.
Asymmetric cyanohydrin formation represents a cornerstone of stereoselective nitrile synthesis [9] [14]. The use of (R)-BINOL-lithium complexes as chiral catalysts enables the asymmetric addition of trimethylsilyl cyanide to aldehydes with enantioselectivities reaching 95-98% ee. These reactions operate at low temperatures (-78°C to 0°C) and demonstrate broad substrate scope across aromatic aldehydes and ketones.
Stereoconvergent Negishi coupling protocols have revolutionized the synthesis of secondary nitriles bearing quaternary stereocenters [14]. Nickel catalysts in combination with bis(oxazoline) ligands facilitate the cross-coupling of racemic α-halonitriles with organozinc reagents at remarkably low temperatures (-78°C). This methodology achieves enantioselectivities of 85-95% ee while demonstrating the first examples of alkenylzinc reagent utilization in stereoconvergent processes.
Iron-mediated aminative ring-opening of cyclopropenes provides access to highly substituted alkenyl nitriles with exceptional stereoselectivity [30]. This methodology employs iron-aminyl radical systems to achieve stereoselective formation of tetra- and tri-substituted alkenyl nitriles. Computational studies indicate that substrate-directed radical addition combined with stereospecific ring-opening contributes to the extraordinary stereocontrol observed in these reactions.
Industrial scale production of 4-Ethylcyclohex-1-ene-1-carbonitrile requires comprehensive evaluation of multiple factors including raw material costs, energy requirements, process safety, environmental impact, and regulatory compliance [33] [34] [35] [36]. The transition from laboratory-scale synthesis to commercial production necessitates optimization of reaction conditions and process design to ensure economic viability and operational sustainability.
Raw material costs represent a primary consideration in industrial nitrile production. Classical methods utilizing toxic cyanide reagents face significant cost challenges due to the expensive nature of these materials and the stringent safety requirements for their handling and storage. Modern catalytic approaches, while offering improved safety profiles, often rely on precious metal catalysts that contribute to elevated production costs. Green chemistry methodologies utilizing renewable feedstocks present the most favorable economic profile, particularly when biomass-derived starting materials are readily available.
Energy requirements vary substantially across different synthetic approaches. Classical methods typically demand high energy input due to multiple heating and cooling cycles required for the multi-step processes. Modern catalytic strategies generally operate under milder conditions with single reaction steps, resulting in moderate energy consumption. Green chemistry applications excel in this area, operating at ambient or moderately elevated temperatures with minimal energy input requirements.
Process safety considerations strongly favor green chemistry approaches over classical methods. The use of toxic hydrogen cyanide and metal cyanides in traditional processes poses significant safety risks requiring specialized equipment, extensive safety protocols, and highly trained personnel. Modern catalytic methods offer improved safety profiles through the elimination of highly toxic reagents, while green chemistry applications prioritize inherently safer processes utilizing non-toxic reagents and mild reaction conditions.
Environmental impact assessment reveals substantial advantages for sustainable synthetic methodologies. Classical approaches generate significant toxic waste requiring specialized disposal procedures and contributing to environmental burden. Modern catalytic processes can minimize waste generation through catalyst recycling, although precious metal recovery systems add complexity. Green chemistry methodologies demonstrate superior environmental profiles through the use of biodegradable solvents, renewable feedstocks, and minimal waste generation.
Regulatory compliance requirements strongly influence industrial process selection. Classical methods utilizing cyanide reagents face stringent regulatory oversight requiring extensive documentation, safety protocols, and waste management procedures. Modern catalytic approaches operate under standard industrial protocols with moderate regulatory requirements. Green chemistry methodologies benefit from favorable regulatory treatment due to their alignment with environmental protection principles and sustainable manufacturing practices.
Scale-up feasibility depends critically on the inherent characteristics of each synthetic approach. Classical methods face significant challenges in scaling due to safety concerns associated with large-scale cyanide handling. Modern catalytic processes demonstrate good scale-up potential through the implementation of continuous processing systems. Green chemistry applications offer excellent scalability due to their inherently safer nature and compatibility with standard industrial equipment.
Product purification requirements vary significantly across synthetic methodologies. Classical multi-step processes often require complex separation procedures to remove byproducts and unreacted starting materials. Modern catalytic approaches typically provide improved selectivity, simplifying downstream processing. Green chemistry methodologies often achieve high selectivity with minimal byproduct formation, substantially reducing purification requirements.